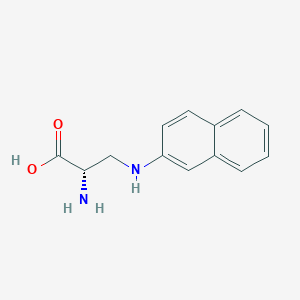

3-(2-Naphthalenylamino)alanine

Descripción

Contextualization within Advanced Amino Acid Derivative Research

The study of 3-(2-Naphthalenylamino)alanine is firmly rooted in the broader context of advanced amino acid derivative research. This field is driven by the desire to expand the chemical repertoire of proteins and peptides, thereby enabling the creation of novel biomaterials and therapeutic agents. ontosight.ai The introduction of unnatural amino acids into protein structures allows for the precise installation of unique chemical functionalities, such as fluorescent probes, cross-linkers, and post-translational modification mimics. frontiersin.orglibretexts.org

The synthesis of these complex amino acids often requires sophisticated chemical strategies. For instance, the enantiospecific synthesis of L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid, a derivative of this compound, has been achieved through multi-step chemical synthesis. caymanchem.com Chemo-enzymatic methods, utilizing enzymes like aminotransferases from extremophiles, also present a viable route for producing optically pure naphthalene-containing amino acids. researchgate.net These synthetic advancements are crucial for making such specialized molecules accessible for research and development.

Significance of Naphthalene-Containing Amino Acid Analogues in Chemical Biology and Materials Science

The naphthalene (B1677914) moiety, a defining feature of this compound and its analogues, imparts valuable properties that are exploited in both chemical biology and materials science. The bulky and hydrophobic nature of the naphthalene group can significantly influence the structure and function of peptides and proteins into which it is incorporated. ontosight.ai

In chemical biology, the fluorescence of the naphthalene ring is a particularly useful characteristic. For example, 3-[(6-acetyl-2-naphthalenyl)amino]alanine (B1141416) is a fluorescent unnatural amino acid that can be genetically encoded in response to a nonsense codon, allowing for its site-specific incorporation into proteins. caymanchem.compharmaffiliates.com This enables the use of fluorescence spectroscopy to study protein dynamics, interactions, and conformational changes in real-time.

In the realm of materials science, the aromatic nature of naphthalene promotes π-π stacking interactions, which can drive the self-assembly of molecules into well-defined nanostructures. acs.org This property has been harnessed to create novel hydrogels from conjugates of nucleobases, saccharides, and naphthalene-containing amino acids like 3-(2-naphthyl)-alanine. nih.govrsc.org These hydrogels have potential applications as "smart" biomaterials for drug delivery and tissue engineering.

Overview of Research Directions for Structurally Complex Amino Acids

The development of structurally complex amino acids is a vibrant area of research with several key directions. A major focus is the synthesis of novel amino acids with diverse functionalities to expand the genetic code and create proteins with new or enhanced properties. mdpi.com This includes the design of amino acids with unique spectroscopic signatures, reactive groups for bioconjugation, and photo-switchable moieties. ontosight.ai

Another significant research avenue is the incorporation of these complex amino acids into peptides to create new therapeutics. chemimpex.com The unique structural features of these amino acids can improve the stability, bioavailability, and target-binding affinity of peptide-based drugs. frontiersin.org For example, naphthalene-containing amino acid scaffolds have been investigated for their potential as antimicrobial agents. researchgate.net

Furthermore, there is a growing interest in understanding how the introduction of complex amino acids impacts protein folding and stability. royalsocietypublishing.org The distinct steric and electronic properties of these non-canonical residues can be used to probe the fundamental principles of protein structure and function. nih.gov

Theoretical Frameworks for Investigating Novel Bioconjugates

The design and investigation of novel bioconjugates, which involve the covalent linking of biomolecules like amino acids to other chemical entities, are guided by a combination of experimental and theoretical approaches. researchgate.net Theoretical frameworks play a crucial role in predicting the properties and behavior of these complex molecules, thereby streamlining the design and development process. nih.gov

Molecular modeling and computational chemistry are essential tools for understanding the structure-function relationships of bioconjugates. researchgate.net These methods can be used to predict the three-dimensional structure of a bioconjugate, simulate its dynamics, and analyze its interactions with other molecules. For instance, molecular docking studies can be used to predict the binding affinity of a peptide containing a naphthalene-based amino acid to its target protein. researchgate.net

Quantum mechanics calculations can provide insights into the electronic properties of the bioconjugate, such as its spectroscopic characteristics and reactivity. researchgate.net This is particularly relevant for fluorescent amino acids like this compound, where theoretical calculations can help in understanding and predicting their photophysical properties.

The development of novel bioconjugates also relies on a deep understanding of the underlying chemical principles of bioconjugation. springernature.com This includes knowledge of different ligation chemistries, the stability of the resulting linkages, and the impact of the conjugation strategy on the function of the biomolecule. diva-portal.org

Structure

3D Structure

Propiedades

Número CAS |

1185251-09-5 |

|---|---|

Fórmula molecular |

C13H14N2O2 |

Peso molecular |

230.26 g/mol |

Nombre IUPAC |

2-amino-3-(naphthalen-2-ylamino)propanoic acid |

InChI |

InChI=1S/C13H14N2O2/c14-12(13(16)17)8-15-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12,15H,8,14H2,(H,16,17) |

Clave InChI |

HIAVWJOQCVNAQC-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)NCC(C(=O)O)N |

SMILES canónico |

C1=CC=C2C=C(C=CC2=C1)NCC(C(=O)O)N |

Origen del producto |

United States |

Synthetic Methodologies for 3 2 Naphthalenylamino Alanine and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections for the Naphthalenylaminoalanine Core

Retrosynthetic analysis is a problem-solving technique in which a target molecule is deconstructed into simpler, commercially available precursors. icj-e.orglibretexts.orgscitepress.org This process involves breaking key bonds, known as disconnections, which correspond to reliable forward-reaction steps. libretexts.orgdeanfrancispress.com For the 3-(2-naphthalenylamino)alanine core, several strategic disconnections can be envisioned to devise a synthetic plan.

The most logical primary disconnection is at the C-N bond between the alanine (B10760859) side chain and the naphthalene (B1677914) ring. This disconnection simplifies the molecule into two key fragments: a naphthalene-based synthon and an alanine-based synthon.

C-N Bond Disconnection: This approach breaks the molecule into 2-aminonaphthalene (or a derivative) and a 3-carbon electrophilic alanine precursor. A practical synthetic equivalent for the alanine fragment could be a serine derivative or a molecule like methyl 2-amino-3-bromopropanoate. The forward reaction would typically be a nucleophilic substitution where the amino group of the naphthalene attacks the electrophilic β-carbon of the alanine precursor.

Alternative Disconnections: A secondary disconnection can be made at the Cα-Cβ bond of the alanine backbone. This strategy is common in amino acid synthesis and would involve reacting a naphthalenylmethylamine derivative with a glycinate (B8599266) enolate equivalent.

A plausible retrosynthetic pathway starting from the C-N disconnection is outlined below:

Target Molecule: this compound

Disconnection (C-N bond): Leads to 2-aminonaphthalene and a protected 2,3-diaminopropionic acid derivative or a protected serine derivative.

Further Simplification: 2-aminonaphthalene can be retrosynthetically derived from 2-naphthol (B1666908) via the Bucherer reaction, a well-established industrial process. mdpi.compreprints.org 2-Naphthol is a readily available commercial starting material.

This analysis provides a convergent and logical pathway for synthesis, starting from simple, cost-effective materials. icj-e.org

Stereoselective Synthesis of this compound Enantiomers

Producing enantiomerically pure amino acids is crucial, as the biological activity of peptides is highly dependent on the stereochemistry of their constituent residues. Asymmetric synthesis aims to produce a single enantiomer of a chiral product. ethz.ch Key strategies include asymmetric catalysis and the use of chiral auxiliaries. ethz.ch

Asymmetric catalysis utilizes a chiral catalyst to stereoselectively create a new chiral center from an achiral substrate. frontiersin.org For amino acid synthesis, this often involves the asymmetric hydrogenation of a prochiral enamide or the asymmetric amination of an alkene.

A highly relevant strategy is the rhodium-catalyzed asymmetric hydrogenation of an enamide precursor. For instance, the synthesis of a related compound, 2-naphthylalanine, has been achieved with high enantioselectivity (97.9% ee) by hydrogenating methyl 2-acetamido-3-(2-naphthyl)propenoate. This reaction employed a rhodium complex with the chiral ligand methyl BoPhoz. This method could be adapted for this compound by first synthesizing the corresponding N-acetylated dehydroamino acid precursor.

More recent advancements in C-N bond formation involve metallaphotoredox catalysis and copper-catalyzed radical amination, which offer novel pathways for creating chiral amines and their derivatives. frontiersin.orgrsc.org These methods could provide alternative, efficient routes to the target molecule with high stereocontrol.

Chiral auxiliary-based methods involve covalently attaching an enantiopure molecule (the auxiliary) to the substrate. ethz.ch This auxiliary directs the stereochemical outcome of a subsequent reaction, creating a new chiral center with a specific configuration relative to the auxiliary's stereocenter. The auxiliary is then removed to yield the enantiomerically enriched product.

Several chiral auxiliary strategies are applicable to amino acid synthesis:

Sulfinamide Auxiliaries: The use of α-tert-butanesulfinamide as a chiral auxiliary allows for the diastereoselective alkylation of amino ester enolates, providing access to a wide range of unnatural amino acids. acs.org

Oxazolidinone Auxiliaries: Evans' oxazolidinone auxiliaries are widely used to control stereochemistry in alkylation reactions. A related approach using a fluorinated oxazolidine (B1195125) (Fox) chiral auxiliary has been shown to provide complete diastereoselectivity in the synthesis of β²-amino acids. nih.gov

Nickel(II) Complexes: Nickel(II) complexes of Schiff bases derived from a chiral ligand and glycine (B1666218) or alanine can be alkylated with high diastereoselectivity to produce various α-amino acids. researchgate.net

In the context of this compound, a chiral auxiliary could be attached to the α-amino group of an alanine scaffold. The subsequent introduction of the 2-naphthalenylamino group at the β-position would proceed diastereoselectively, guided by the auxiliary.

Asymmetric Catalysis Approaches in C-N Bond Formation

Synthetic Route Optimization and Process Scale-Up Considerations

Transitioning a synthetic route from a laboratory-scale (milligrams) to a pilot or industrial-scale (kilograms) presents significant challenges that require careful optimization of the entire process. actylis.comascendiacdmo.com The goal is to develop a robust, safe, cost-effective, and scalable process suitable for Good Manufacturing Practice (GMP) production. cambrex.comscribd.com

Key considerations for the synthesis of this compound include:

Route Selection: The chosen route must be efficient and avoid steps that are difficult to scale, such as cryogenic reactions or column chromatography. actylis.com For example, purification via crystallization is highly preferred over chromatography at large scales.

Reagent and Solvent Choice: Reagents that pose significant safety hazards at scale, such as sodium hydride in DMF, should be avoided. actylis.com Solvents should be selected based on safety, environmental impact, and ease of removal and recovery.

Process Parameter Optimization: Each reaction step must be optimized for temperature, pressure, concentration, and reaction time to maximize yield and minimize impurity formation. ascendiacdmo.com Heat transfer becomes a critical issue in large reactors, as the surface-area-to-volume ratio decreases, making it harder to control the temperature of exothermic or endothermic reactions. actylis.com

Impurity Control: A thorough understanding of potential side reactions and impurity formation is essential. The process should be designed to control impurities to acceptable levels as defined by regulatory guidelines, which often requires redesigning steps from the original medicinal chemistry route. cambrex.com

Cost Analysis: Modern approaches may incorporate algorithmic frameworks to balance the predicted utility of a target molecule against its synthetic cost and the risk of reaction failure, thereby optimizing the allocation of resources. arxiv.orgmedium.com

Novel Coupling Reactions for Naphthalene Moiety Incorporation

The formation of the bond between the naphthalene group and the alanine backbone is a key transformation. While traditional nucleophilic substitution is a viable option, several novel coupling reactions offer alternative and potentially more efficient strategies for incorporating the naphthalene moiety.

| Coupling Reaction | Description | Starting Materials Example | Reference(s) |

| Bucherer-Haber Reaction | A reversible conversion of a naphthol to a naphthylamine in the presence of an aqueous sulfite (B76179) or bisulfite. A classic but effective method for creating the key naphthylamine intermediate. | 2-Naphthol, ammonia, sodium bisulfite | mdpi.com, preprints.org |

| Suzuki/Negishi Coupling | Palladium-catalyzed cross-coupling reactions that form C-C or C-N bonds. A versatile method for functionalizing aromatic rings. | 2-Bromonaphthalene and a protected β-aminoalanine organometallic reagent. | nih.gov |

| Blaise Reaction | An organozinc-mediated reaction between a nitrile and an α-halo ester. A tandem reaction involving o-alkynylarenenitriles can directly produce naphthalene amino esters. | o-Alkynylbenzonitrile, α-bromo ester, zinc | acs.org |

| Nucleophilic Aromatic Substitution (SNAr) | The substitution of a leaving group on an electron-deficient aromatic ring by a nucleophile. Can be used if the naphthalene ring is appropriately activated. | 2-Chloro-naphthalene diimide and a protected alanine derivative. | nih.gov |

These modern catalytic methods provide a powerful toolkit for constructing complex amino acids like this compound, often with improved yields and functional group tolerance compared to traditional methods.

Solid-Phase Synthesis Adaptations for Naphthalenylaminoalanine Incorporation

Solid-phase peptide synthesis (SPPS) is the standard method for assembling peptides from amino acids. The technique involves building a peptide chain step-by-step on an insoluble resin support, which simplifies purification by allowing excess reagents to be washed away after each step. uwindsor.ca

Incorporating an unnatural amino acid like this compound into a peptide via SPPS requires its preparation as a suitably protected building block. The most common protection strategy for the α-amino group is the fluorenylmethoxycarbonyl (Fmoc) group.

The process for incorporating the amino acid would be as follows:

Synthesis of the Building Block: The synthesis of Fmoc-protected this compound is the first and most critical step. This involves synthesizing the core amino acid and then reacting its α-amino group with Fmoc-Cl or Fmoc-OSu.

SPPS Cycles: The Fmoc-protected building block is then used in a standard automated or manual SPPS protocol. nih.gov At the desired position in the peptide sequence, the Fmoc-protected this compound is coupled to the N-terminus of the growing peptide chain on the resin using standard coupling reagents (e.g., HBTU, DIC/HOBt).

Cleavage and Deprotection: After the full peptide sequence is assembled, the peptide is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail containing trifluoroacetic acid (TFA).

The ability to incorporate building blocks like Fmoc-3-(2-naphthyl)-L-alanine is essential for creating novel peptides with modified structural and functional properties. chemimpex.com

Advanced Structural and Conformational Analysis of 3 2 Naphthalenylamino Alanine

Spectroscopic Characterization Techniques for Elucidating Molecular Architecture

Spectroscopic methods are indispensable for probing the intricate details of molecular structure. A combination of techniques provides a holistic view of the molecule's connectivity, functional groups, chirality, and electronic properties.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Solution Conformation

Multidimensional NMR spectroscopy is a powerful tool for determining the covalent structure and solution-phase conformation of molecules like 3-(2-Naphthalenylamino)alanine. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy) are employed to establish through-bond and through-space correlations between nuclei.

For a molecule like this compound, ¹H NMR would reveal distinct signals for the aromatic protons of the naphthalene (B1677914) ring, the α- and β-protons of the alanine (B10760859) backbone, and the amine proton. mdpi.com The coupling patterns observed in a COSY spectrum would confirm the connectivity between these protons. An HSQC spectrum would correlate the proton signals with their directly attached ¹³C nuclei, aiding in the complete assignment of the carbon skeleton. rsc.orgresearchgate.net

Furthermore, NOESY experiments provide crucial information about the spatial proximity of protons, which is essential for determining the preferred conformation in solution. For instance, NOE cross-peaks between the naphthalene protons and the alanine backbone protons would indicate a folded conformation. The conformational flexibility of such amino acid derivatives is a key determinant of their biological activity. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Naphthalene-Containing Amino Acid Analogues

| Atom | Representative ¹H Chemical Shift (ppm) | Representative ¹³C Chemical Shift (ppm) |

| Naphthalene-CH | 7.20 - 8.10 | 110 - 135 |

| Alanine α-CH | 3.80 - 4.50 | 50 - 60 |

| Alanine β-CH₂ | 3.00 - 3.50 | 35 - 45 |

| Amine NH | 4.00 - 5.50 | N/A |

| Carboxyl COOH | 10.0 - 12.0 | 170 - 180 |

Note: The chemical shifts are approximate and can vary based on solvent and substitution patterns. Data is based on analogous compounds. mdpi.comsemanticscholar.orgtsijournals.com

Advanced Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of its functional groups. For this compound, these methods would confirm the presence of key structural motifs.

The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the secondary amine and the amino acid, typically in the range of 3200-3400 cm⁻¹. The C=O stretching of the carboxylic acid group would produce a strong band around 1700-1730 cm⁻¹. mdpi.com Aromatic C-H and C=C stretching vibrations from the naphthalene ring would appear in the regions of 3000-3100 cm⁻¹ and 1500-1600 cm⁻¹, respectively. tsijournals.com

Raman spectroscopy, being particularly sensitive to non-polar bonds, would effectively probe the vibrations of the naphthalene ring system, providing complementary information to the IR spectrum.

Table 2: Characteristic Vibrational Frequencies for Naphthalene-Amino Acid Analogues

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (Amine/Amide) | Stretching | 3200 - 3400 |

| C=O (Carboxylic Acid) | Stretching | 1700 - 1730 |

| C=C (Aromatic) | Stretching | 1500 - 1600 |

| C-N | Stretching | 1200 - 1350 |

| Aromatic C-H | Bending (out-of-plane) | 750 - 900 |

Note: Data is based on analogous compounds. mdpi.comtsijournals.com

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Chirality Confirmation

Given that this compound is a chiral molecule (assuming it is not a racemic mixture), chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for confirming its absolute stereochemistry. These methods measure the differential absorption or rotation of left and right circularly polarized light.

The naphthalene moiety acts as a strong chromophore, and its electronic transitions will give rise to distinct signals in the CD spectrum. The sign and intensity of the Cotton effects observed are highly sensitive to the spatial arrangement of the chromophore relative to the chiral center of the alanine moiety. nih.gov For instance, a positive or negative Cotton effect in the region of the naphthalene absorption (around 280-330 nm) can be correlated with the R or S configuration at the α-carbon. rsc.orgmetu.edu.tr Theoretical calculations are often used in conjunction with experimental CD data to confidently assign the absolute configuration. nih.gov

Table 3: Representative Chiroptical Data for Naphthyl-Amino Acid Derivatives

| Technique | Parameter | Typical Observation |

| Circular Dichroism (CD) | Cotton Effect (n → π) | Wavelength: ~280-330 nm; Sign depends on absolute configuration |

| Circular Dichroism (CD) | Cotton Effect (π → π) | Wavelength: ~220-250 nm; Sign depends on absolute configuration |

| Optical Rotatory Dispersion (ORD) | Specific Rotation [α] | Value and sign are characteristic of the enantiomer |

Note: The specific wavelengths and signs are highly dependent on the exact molecular structure and solvent. Data is based on analogous compounds. nih.govrsc.orgbac-lac.gc.ca

Fluorescence Spectroscopy for Electronic State Probing

The naphthalene group in this compound is fluorescent, making fluorescence spectroscopy a valuable tool for probing its electronic excited states. The fluorescence emission spectrum can provide information about the molecule's interaction with its environment (solvatochromism) and its conformational dynamics. researchgate.netekb.eg

The excitation and emission wavelengths, as well as the fluorescence quantum yield and lifetime, are sensitive to the polarity of the solvent and the presence of quenchers. researchgate.netuminho.pt For aminonaphthalene derivatives, intramolecular charge transfer (ICT) from the amino group to the naphthalene ring can occur in the excited state, leading to a large Stokes shift and sensitivity to solvent polarity. ekb.eg This property can be exploited to use such molecules as fluorescent probes in biological systems.

Table 4: Representative Fluorescence Data for Aminonaphthalene Derivatives

| Parameter | Typical Value Range |

| Excitation Maximum (λ_ex) | 330 - 350 nm |

| Emission Maximum (λ_em) | 360 - 450 nm (can be solvent-dependent) |

| Fluorescence Quantum Yield (Φ_f) | 0.1 - 0.5 |

| Fluorescence Lifetime (τ_f) | 1 - 10 ns |

Note: These values are illustrative and can vary significantly with substitution and solvent environment. Data is based on analogous compounds. researchgate.netekb.eguminho.pt

X-ray Crystallography and Single-Crystal Diffraction for Solid-State Structure Determination

X-ray crystallography provides the most definitive and high-resolution information about the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of this compound, it would be possible to determine the precise atomic coordinates, bond lengths, bond angles, and torsional angles.

This technique would unambiguously establish the absolute configuration of the chiral center and reveal the preferred conformation of the molecule in the crystal lattice. mdpi.com It would also provide detailed insights into the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing. rsc.orgmdpi.com For instance, hydrogen bonds involving the amine and carboxylic acid groups, as well as π-stacking interactions between the naphthalene rings of adjacent molecules, would likely be observed. The solid-state structure serves as a crucial benchmark for validating and refining computational models. grafiati.com

Table 5: Representative Crystallographic Data for a Naphthalene-Containing Organic Molecule

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.6 |

| b (Å) | 14.3 |

| c (Å) | 16.6 |

| β (°) | 91.9 |

| Volume (ų) | 2517 |

| Z (molecules per unit cell) | 4 |

Note: This data is for a representative naphthalen-2-yl carboxylate derivative and serves as an example. mdpi.com

Conformational Analysis through Computational Chemistry and Molecular Dynamics Simulations

Computational chemistry and molecular dynamics (MD) simulations are powerful theoretical methods for exploring the conformational landscape and dynamic behavior of flexible molecules like this compound. ijcrt.orgscirp.org These approaches can predict the relative energies of different conformers, the barriers to rotation around single bonds, and the influence of solvent on the conformational preferences. nih.gov

By systematically rotating the key dihedral angles (e.g., around the Cα-Cβ and Cβ-N bonds), a potential energy surface can be generated, identifying the low-energy, stable conformations. acs.org Quantum mechanical calculations can provide accurate energies for these conformers, while MD simulations can model the dynamic transitions between them over time, offering a more complete picture of the molecule's behavior in solution. ijcrt.orgnih.gov These computational insights are invaluable for interpreting experimental data and for understanding how the molecule might interact with biological targets.

Table 6: Key Torsional Angles for Conformational Analysis of Amino Acid Derivatives

| Torsional Angle | Atoms Defining the Angle | Significance |

| φ (phi) | C'-N-Cα-C' | Defines the rotation around the N-Cα bond |

| ψ (psi) | N-Cα-C'-N | Defines the rotation around the Cα-C' bond |

| χ₁ (chi1) | N-Cα-Cβ-N | Defines the rotation of the side chain |

Note: These are standard torsional angles used in peptide and amino acid conformational analysis. acs.org

Lack of Specific Research Data for this compound

Following a comprehensive search for scholarly articles and research data, it has been determined that there is a significant lack of specific information regarding the solvent effects on the conformational preferences and molecular interactions of the chemical compound This compound .

The performed searches for detailed research findings, including data on how different solvents influence the molecule's structure, specific solvent-solute interactions, hydrogen bonding, and solvatochromic effects, did not yield any dedicated studies for this particular compound. The available scientific literature focuses on related, but structurally distinct, molecules such as alanine dipeptides, other derivatives of alanine, or general principles of solvent effects on amino acids.

Consequently, it is not possible to construct a scientifically accurate and detailed article on the "" with a specific focus on "Investigating Solvent Effects on Conformational Preferences and Molecular Interactions" as outlined in the request. Providing an analysis without direct research on this compound would require extrapolation from other compounds, which would be speculative and would not meet the standards of scientific accuracy.

There are no available data tables or specific research findings to populate the requested section. Further research would need to be conducted on this compound itself to generate the specific data required for such an article.

Derivatization Strategies and Functionalization of 3 2 Naphthalenylamino Alanine

Synthetic Modifications at the Amino and Carboxyl Termini

The inherent structure of 3-(2-Naphthalenylamino)alanine, possessing both a primary α-amino group and a carboxylic acid group, allows for a wide range of synthetic modifications typical of amino acids. wikipedia.org These terminal groups are primary sites for derivatization to protect the functional groups during peptide synthesis or to introduce new functionalities.

The amino terminus is commonly protected to prevent unwanted side reactions during the coupling of the carboxyl group. Standard protecting groups in peptide chemistry, such as the Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butoxycarbonyl (Boc) groups, are widely used. chemimpex.compeptide.com The Fmoc group is base-labile, making it suitable for solid-phase peptide synthesis (SPPS), while the acid-labile Boc group is also a staple in various synthetic strategies. chemimpex.com

The carboxyl terminus can be readily modified through esterification or amidation. Esterification, for instance, can alter the compound's solubility and polarity. Amidation, reacting the carboxyl group with a primary or secondary amine, can be used to link the molecule to other chemical entities.

Furthermore, derivatization techniques common for amino acid analysis can be applied, such as silylation using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which converts polar NH and OH groups into nonpolar silyl (B83357) ethers and esters, making the compound more volatile for analysis by gas chromatography. sigmaaldrich.com Another method involves reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AccQ•Tag), which reacts with amino groups to yield stable, fluorescent derivatives for HPLC analysis. waters.comresearchgate.net

| Modification Type | Reagent/Strategy | Purpose |

| Amino Group Protection | Fmoc-Cl or Fmoc-OSu | Protection for Solid-Phase Peptide Synthesis (SPPS) |

| Amino Group Protection | Boc-anhydride (Boc₂O) | Protection for peptide synthesis |

| Carboxyl Group Modification | Alcohols (e.g., Methanol, Ethanol) with acid catalyst | Esterification to modify polarity and reactivity |

| Carboxyl Group Modification | Amines with coupling agents (e.g., DCC, EDC) | Amidation to form peptide bonds or conjugates |

| General Derivatization | MTBSTFA | Silylation for GC-MS analysis |

| General Derivatization | AccQ•Tag Reagent | Fluorescent labeling for HPLC analysis |

Introduction of Additional Fluorescent or Redox-Active Tags

Beyond the intrinsic fluorescence of the naphthalene (B1677914) group, this compound can be further functionalized by attaching additional reporter tags. This strategy enhances its utility as a molecular probe, allowing for more sophisticated detection and imaging applications.

Fluorescent Tags: A variety of fluorescent dyes can be chemically attached to the molecule. wikipedia.org This is typically achieved by coupling a reactive derivative of a fluorophore to either the amino or carboxyl terminus of the alanine (B10760859) backbone. For example, a fluorophore with a succinimidyl ester group can react with the α-amino group, while a fluorophore with an amine or hydrazide group can be coupled to the carboxyl group using carbodiimide (B86325) chemistry. This allows for the creation of probes with tailored photophysical properties, such as different excitation/emission wavelengths or enhanced quantum yields. nih.govnews-medical.net Modern bioorthogonal click chemistry provides a highly specific method for labeling, where the amino acid could be first modified with a minimal tag like an azide (B81097) or alkyne, followed by reaction with a dye containing the complementary functional group. nih.gov

Redox-Active Tags: To create electrochemical probes, redox-active moieties can be conjugated to the this compound scaffold. Molecules like phenothiazine (B1677639) or viologen derivatives, known for their stable and reversible redox behavior, are potential candidates for such modifications. rsc.org The conjugation strategy would be similar to that for fluorescent tags, involving the formation of a stable covalent bond (e.g., an amide linkage) between the redox unit and the amino acid. The resulting conjugate would combine the structural properties of the amino acid with the electrochemical signature of the tag, potentially for applications in biosensing.

| Tag Type | Example Moiety | Potential Conjugation Site | Purpose |

| Fluorescent | Fluorescein, Rhodamine, Cyanine Dyes | α-Amino or α-Carboxyl group | Enhanced or altered fluorescence for imaging and detection wikipedia.org |

| Fluorescent | Quantum Dots | α-Amino or α-Carboxyl group | Highly stable and bright fluorescence for long-term tracking news-medical.net |

| Redox-Active | Phenothiazine derivatives | α-Amino or α-Carboxyl group | Introduction of electrochemical activity for sensing rsc.org |

| Redox-Active | Viologen derivatives | α-Amino or α-Carboxyl group | Creating redox-switchable molecules rsc.org |

Peptide Synthesis Applications utilizing this compound as a Building Block

This compound is valued as an unnatural amino acid for its use as a building block in peptide synthesis. chemimpex.com Its incorporation into a peptide chain introduces the bulky, hydrophobic, and fluorescent naphthalenyl group, which can significantly influence the peptide's structure, stability, and biological interactions. chemimpex.com

In standard solid-phase peptide synthesis (SPPS), the Fmoc-protected version, Fmoc-3-(2-naphthyl)-L-alanine, is a key reagent. chemimpex.com The Fmoc group ensures that the amino terminus does not react out of turn, allowing for the sequential and controlled addition of amino acids to build a specific peptide sequence. masterorganicchemistry.com The presence of the naphthyl group has been shown to enhance the stability of peptides. chemimpex.com Research has demonstrated that replacing a Phenylalanine residue with 3-(2-naphthyl)alanine in Neuromedin U-8 resulted in a peptide with increased selectivity for its target receptor, NMUR2. peptide.com

A more advanced application involves the site-specific incorporation of this compound into proteins within living cells, such as E. coli. nih.gov This is achieved through the expansion of the genetic code, where an engineered aminoacyl-tRNA synthetase specifically recognizes the unnatural amino acid and charges it onto an orthogonal suppressor tRNA. This tRNA then delivers the amino acid to the ribosome in response to a nonsense codon (e.g., an amber codon) engineered into the gene of interest, achieving translational fidelity greater than 99%. nih.gov

Conjugation to Macromolecules and Supramolecular Assemblies

The unique chemical structure of this compound makes it a candidate for conjugation to larger systems, enabling the development of functional materials and complex molecular structures.

Conjugation to Macromolecules: The amino acid can be covalently attached to macromolecules such as polymers or proteins. For example, it can be incorporated into a polymer chain during synthesis or grafted onto an existing polymer backbone to impart fluorescence or alter surface properties. Conjugation to proteins can be achieved by incorporating it into the protein's sequence via genetic code expansion, as described previously, or by chemically linking it to the side chains of natural amino acids like lysine (B10760008) or cysteine on the protein surface.

Supramolecular Assemblies: The large, aromatic naphthalene ring is capable of engaging in non-covalent interactions, particularly π-π stacking and hydrophobic interactions. nankai.edu.cn These forces can drive the self-assembly of molecules containing this amino acid into ordered, higher-order structures. uclouvain.be For example, peptides containing this compound could self-assemble into nanofibers, nanosheets, or hydrogels. nankai.edu.cn These assemblies can form platforms for organizing other molecules or serve as scaffolds in materials science and tissue engineering. The formation of these supramolecular structures is often influenced by environmental factors such as solvent, pH, and temperature. uclouvain.be

Development of Prodrug-like Conjugates for Targeted Delivery

The amino acid structure of this compound makes it an attractive component for the design of prodrugs aimed at targeted delivery, without considering specific clinical applications or dosages. nih.govmdpi.com Prodrugs are inactive derivatives of a parent molecule that are converted into the active form in vivo. mdpi.com

A common prodrug strategy involves utilizing the body's own nutrient transport systems. nih.gov Amino acid and peptide transporters, such as PEPT1, are expressed in various tissues and can be exploited to enhance the uptake of conjugated drug molecules. nih.gov By linking a therapeutic agent to this compound, the resulting conjugate may be recognized and transported by these systems. urjc.es

The linkage between the parent molecule and the amino acid promoiety is designed to be stable in the bloodstream but cleavable by enzymes at the target site to release the active compound. urjc.es The amino and carboxyl groups of this compound provide convenient handles for creating these bioreversible linkages, such as esters or amides. This approach aims to improve the physicochemical or pharmacokinetic properties of a molecule to overcome delivery challenges. researchgate.net

Table of Compound Names

| Abbreviation/Trivial Name | Systematic Name |

| Alanine (Ala) | 2-Aminopropanoic acid iupac.org |

| This compound | (S)-2-Amino-3-((naphthalen-2-yl)amino)propanoic acid |

| Fmoc-3-(2-naphthyl)-L-alanine | (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonylamino)-3-(naphthalen-2-yl)propanoic acid chemimpex.com |

| Boc-D-2-Nal-OH | (R)-2-((tert-Butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoic acid peptide.com |

| Phenylalanine (Phe) | 2-Amino-3-phenylpropanoic acid iupac.org |

Mechanistic Investigations of 3 2 Naphthalenylamino Alanine Interactions with Biological Systems in Vitro Academic Focus

Exploration of Non-Covalent Interactions with Model Biological Membranes

The interaction of small molecules with biological membranes is a fundamental aspect of their biological activity. For 3-(2-naphthalenylamino)alanine, non-covalent forces are the primary drivers of its association with model membranes, such as liposomes and lipid monolayers. These interactions are crucial for understanding how the compound might traverse or partition into cellular membranes. nih.govuliege.be

Research has shown that the naphthyl group of this compound contributes significantly to its interaction with the hydrophobic core of lipid bilayers. nih.gov This is a common feature for peripheral membrane proteins, where hydrophobic interactions play a key role in their association with membranes. nih.gov The penetration depth of the fluorophore into the lipid bilayer can be monitored by changes in its fluorescence lifetime. For instance, studies with the related compound, β-(2-naphthyl)-D-alanine (D-Nal), have demonstrated a significant change in its excited-state lifetime when moving from an aqueous solution to a lipid medium, indicating deep penetration into the lipid bilayer. nih.gov This suggests that the high affinity of some peptides containing this amino acid for membrane receptors could be related to their ability to penetrate deeper into the bilayer core. nih.gov

Table 1: Key Non-Covalent Interactions of Naphthyl-Containing Amino Acids with Model Membranes

| Type of Interaction | Interacting Moiety | Membrane Region | Consequence |

| Hydrophobic | Naphthyl group | Lipid bilayer core | Partitioning into the membrane, changes in fluorescence lifetime. nih.gov |

| Electrostatic | Amino and carboxyl groups | Polar head group region | Initial association with the membrane surface. nih.gov |

| van der Waals | Entire molecule | Throughout the membrane | General, non-specific attraction. nih.gov |

Enzymatic Recognition and Substrate Specificity Studies (In Vitro Enzyme Kinetics, excluding clinical enzymes)

The recognition of this compound by enzymes is a critical aspect of its use as a probe and for protein engineering. In vitro studies have focused on its interaction with enzymes involved in amino acid metabolism and protein synthesis.

One area of investigation is its potential as a substrate for aminoacyl-tRNA synthetases (aaRSs). The ability to specifically charge a tRNA with an unnatural amino acid is the foundation of genetic code expansion. nih.gov Researchers have successfully evolved orthogonal aaRS/tRNA pairs that can incorporate L-3-(2-naphthyl)alanine into proteins in response to a nonsense codon with high fidelity. nih.gov This demonstrates that the enzymatic machinery of protein synthesis can recognize and utilize this non-canonical amino acid.

Furthermore, studies on aminotransferases have explored the synthesis of related compounds. For example, a hyper-thermostable aminotransferase from Thermococcus profundus has been used for the chemo-enzymatic synthesis of 3-(2-naphthyl)-L-alanine from its corresponding α-keto acid, 3-(2-naphthyl)pyruvate. researchgate.net This reaction highlights the substrate promiscuity of certain enzymes and their potential for biocatalysis involving unnatural amino acids.

Mutational studies on enzymes can also be informed by the incorporation of this compound. Replacing natural amino acids with this bulkier, hydrophobic analogue can probe the steric and hydrophobic constraints of an enzyme's active site. mdpi.com For instance, substituting phenylalanine with 3-(2-naphthyl)-alanine in murine dihydrofolate reductase altered its substrate specificity and inhibitor binding affinity. mdpi.com Such studies provide valuable insights into enzyme structure-function relationships. mdpi.comelifesciences.orgnih.gov

Table 2: In Vitro Enzymatic Studies Involving Naphthyl-Alanine Derivatives

| Enzyme Class | Specific Enzyme (Source) | Study Focus | Key Finding |

| Aminoacyl-tRNA Synthetase | Evolved Tyrosyl-tRNA Synthetase (E. coli) | Genetic code expansion | Successful site-specific incorporation of L-3-(2-naphthyl)alanine into proteins. nih.gov |

| Aminotransferase | Aminotransferase (Thermococcus profundus) | Biocatalytic synthesis | Efficient synthesis of 3-(2-naphthyl)-L-alanine from its α-keto acid precursor. researchgate.net |

| Dihydrofolate Reductase | Murine Dihydrofolate Reductase | Enzyme engineering | Altered substrate specificity and inhibitor binding upon substitution of phenylalanine. mdpi.com |

Binding Studies with Nucleic Acid Mimics (e.g., DNA/RNA models)

The interaction of small molecules with nucleic acids is a field of intense research. While direct, extensive studies on the binding of this compound to DNA or RNA mimics are not widely reported, the principles of such interactions can be inferred from its structure and the behavior of similar molecules.

The planar aromatic system of the naphthalene (B1677914) ring suggests a potential for intercalative or groove-binding interactions with DNA or RNA structures. Intercalation involves the insertion of a planar molecule between the base pairs of a double helix, while groove binding involves fitting into the major or minor grooves of the duplex. These interactions are primarily driven by hydrophobic and van der Waals forces, with potential contributions from electrostatic interactions if the molecule is charged.

More broadly, proteins that bind to RNA/DNA hybrids have been identified, and these often contain domains that recognize specific structural features of these nucleic acid forms. nih.gov The incorporation of a fluorescent amino acid like this compound into such proteins could serve as a reporter to study these binding events. For instance, changes in the fluorescence of the probe upon protein-nucleic acid complex formation could provide information on the binding affinity and kinetics.

Protein-Ligand Interaction Analysis using Biophysical Techniques (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance – academic probe development)

The fluorescent properties of this compound make it an excellent tool for studying protein-ligand interactions using various biophysical techniques. iaanalysis.comnih.govnumberanalytics.com These methods allow for the quantitative characterization of binding events, providing data on affinity, stoichiometry, and thermodynamics. nih.gov

Isothermal Titration Calorimetry (ITC) can be used to measure the heat changes associated with the binding of this compound (or peptides containing it) to a target protein. This provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).

Surface Plasmon Resonance (SPR) is another powerful technique for real-time analysis of binding kinetics. In a typical SPR experiment, a protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. The binding and dissociation of the ligand are monitored by changes in the refractive index at the sensor surface, yielding association (kon) and dissociation (koff) rate constants, from which the KD can be calculated.

The development of fluorescent probes based on this compound is a key application in this area. By incorporating this amino acid into a peptide or protein, its fluorescence can be used to report on conformational changes or binding events. researchgate.net For example, the fluorescence of 3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (Anap), a derivative, is sensitive to its local environment, allowing researchers to monitor changes in protein structure and dynamics. nih.gov

Table 3: Biophysical Techniques for Protein-Ligand Interaction Analysis

| Technique | Principle | Information Obtained |

| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding. nih.gov | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). nih.gov |

| Surface Plasmon Resonance (SPR) | Monitors changes in refractive index upon binding to a sensor surface. nih.gov | Association rate (kon), dissociation rate (koff), binding affinity (KD). nih.gov |

| Fluorescence Spectroscopy | Measures changes in fluorescence properties (intensity, lifetime, polarization) upon binding. nih.gov | Binding affinity (KD), conformational changes, proximity (FRET). researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Observes changes in the nuclear spin states of atoms upon ligand binding. iaanalysis.comdrughunter.com | Binding site mapping, structural changes, dynamics. drughunter.com |

Investigation of Intracellular Localization and Uptake Mechanisms (in model cell lines, excluding clinical relevance)

Understanding how this compound enters cells and where it localizes is crucial for its application as an intracellular probe. In vitro studies using model cell lines have provided insights into these processes.

The fluorescent nature of this compound and its derivatives allows for direct visualization of their uptake and subcellular distribution using fluorescence microscopy. researchgate.netnih.gov Studies have demonstrated that the fluorescent amino acid Anap can be site-specifically incorporated into proteins in mammalian cells, and its fluorescence can be used to image the subcellular localization of these proteins. researchgate.netnih.gov This has been achieved in various cell lines, including CHO, HEK293, and HeLa cells. nih.gov

The uptake mechanism is likely to involve amino acid transporters, given the compound's structure. Different amino acid transport systems exhibit distinct stereospecificity, which could lead to differential uptake of the L- and D-isomers of this compound. Once inside the cell, the distribution of the free amino acid will be influenced by its physicochemical properties, such as its hydrophobicity and charge. The naphthyl group may promote partitioning into membranous organelles.

When incorporated into a protein, the localization of the fluorescent probe is dictated by the trafficking signals and final destination of the host protein. nih.gov This allows for the specific labeling and tracking of proteins within living cells, providing a powerful tool for cell biology research. researchgate.net For example, it has been used to label proteins in Huh-7.5 cells to study viral protein localization. utppublishing.com

Theoretical and Computational Studies of 3 2 Naphthalenylamino Alanine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-(2-Naphthalenylamino)alanine at the electronic level. arxiv.org These methods, ranging from semi-empirical to high-level ab initio calculations, can predict a variety of molecular characteristics. nih.gov

Reactivity Prediction: By mapping the electrostatic potential onto the electron density surface, regions susceptible to electrophilic or nucleophilic attack can be identified. The amino group and the carboxyl group of the alanine (B10760859) portion are key sites for chemical reactions. Furthermore, the naphthalene (B1677914) ring can undergo electrophilic substitution reactions, and the specific positions of these reactions can be predicted based on the calculated activation energies for different pathways. Quantum chemical calculations also allow for the prediction of properties like the pKa of the acidic and basic groups, which is crucial for understanding its behavior in different pH environments.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value/Description | Method of Prediction |

| Molecular Formula | C13H14N2O2 | - |

| Molecular Weight | 230.26 g/mol | - |

| Hybridization of Naphthalene Carbons | sp2 | VSEPR Theory |

| Hybridization of Alpha-Carbon | sp3 | VSEPR Theory |

| Key Functional Groups | Amino group, Carboxyl group, Naphthalene ring | Structural Analysis |

This table presents theoretically derived and standard chemical properties.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (academic modeling)

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for exploring how this compound might interact with biological macromolecules, such as proteins. mdpi.combioinformation.net These academic modeling studies can provide insights into its potential as a ligand for various receptors. mdpi.com

Molecular Docking: This technique predicts the preferred orientation of the molecule when it binds to a target protein. bioinformation.net By treating the ligand and protein as interacting bodies, docking algorithms can explore a vast number of possible binding poses and score them based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. For this compound, the naphthalene group can participate in hydrophobic and π-π stacking interactions within a protein's binding pocket, while the amino and carboxyl groups can form hydrogen bonds.

Molecular Dynamics Simulations: Following docking, MD simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. nih.gov These simulations solve Newton's equations of motion for the atoms in the system, providing a detailed picture of the conformational changes and stability of the binding. nih.gov For instance, an MD simulation could reveal whether the initial docked pose is stable or if the ligand reorients itself to find a more favorable binding mode. The stability of the complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. bioinformation.net

Prediction of Spectroscopic Signatures and Conformational Landscapes

Computational methods can predict the spectroscopic properties of this compound, which can be valuable for its experimental characterization. mdpi.com

Spectroscopic Signatures: Quantum chemical calculations can predict various spectroscopic data, including NMR chemical shifts, and UV-Vis absorption spectra. The predicted spectra can aid in the identification and structural elucidation of the compound and its analogues.

Conformational Landscapes: The molecule possesses several rotatable bonds, leading to a complex conformational landscape. Computational techniques can map this landscape by systematically rotating these bonds and calculating the energy of each resulting conformer. nih.gov This allows for the identification of low-energy, stable conformations that are likely to be populated at room temperature. plos.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogues (academic, non-clinical)

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgnih.gov In an academic context, QSAR can be a valuable tool for designing analogues of this compound with potentially enhanced properties. dovepress.com

The process involves several steps:

Data Set Selection: A set of molecules with known activities is chosen.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and hydrophobic properties), are calculated for each molecule.

Model Building: Statistical methods are used to build a mathematical model that correlates the descriptors with the observed activity. mdpi.com

Model Validation: The predictive power of the model is rigorously tested.

Once a validated QSAR model is established, it can be used to predict the activity of new, unsynthesized analogues of this compound. This allows for the in-silico screening of virtual libraries of compounds, prioritizing the synthesis of those with the highest predicted activity.

Conformational Energy Landscape Mapping and Stability Analysis

The conformational energy landscape provides a comprehensive view of the possible shapes a molecule can adopt and their relative energies. mdpi.combiorxiv.org

Energy Landscape Mapping: By exploring the potential energy surface of this compound, computational methods can identify the various local energy minima, which correspond to stable conformers, and the transition states that connect them. biorxiv.org This mapping provides a detailed understanding of the molecule's flexibility and the energy barriers between different conformations. plos.org

Stability Analysis: The relative energies of the different conformers determine their populations at a given temperature. The global minimum on the energy landscape represents the most stable conformation. The stability of each conformer can be further analyzed by calculating its vibrational frequencies to ensure it is a true minimum on the potential energy surface. nih.gov

Applications of 3 2 Naphthalenylamino Alanine in Chemical Research and Beyond Non Clinical

Development as Fluorescent Probes for Cellular Imaging (Academic Tool Development)

The intrinsic fluorescence of the naphthalene (B1677914) group makes 3-(2-naphthalenylamino)alanine an excellent candidate for developing fluorescent probes. A notable derivative, L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (L-Anap), is a genetically encodable, polarity-sensitive fluorescent unnatural amino acid. nih.gov This means it can be incorporated site-specifically into a protein of interest using the cell's own machinery, a technique known as genetic code expansion. nih.govpharmaffiliates.com The synthesis of the optically pure L-enantiomer is critical for its effective use in living cells. nih.gov

Once integrated into a protein, L-Anap acts as a molecular reporter. Its fluorescence is highly sensitive to the local environment, allowing researchers to monitor real-time changes in protein conformation, dynamics, and interactions with other molecules directly within live cells. nih.govibs.re.kr For instance, a change in the polarity of the probe's microenvironment, which can occur during protein folding or binding, results in a detectable shift in its fluorescence emission. nih.gov The methyl ester form of L-Anap has also been utilized to facilitate this site-specific labeling of proteins for in vitro studies. caymanchem.com

The utility of the naphthalene scaffold is further demonstrated by related compounds designed for cellular imaging. Naphthalene-based probes have been successfully employed to detect and image important biological thiols like glutathione (B108866) (GSH) in living cells, such as HeLa cells, using techniques like confocal and two-photon microscopy. nih.govthno.org These probes exhibit excellent cell permeability, a crucial characteristic for effective intracellular imaging. thno.org

| Probe Type | Key Feature | Application Example | Reference |

|---|---|---|---|

| L-Anap (Genetically Encoded) | Polarity-sensitive fluorescence; site-specific incorporation into proteins. | Monitoring protein conformational changes and interactions in live cells. | nih.gov |

| L-Anap Methyl Ester | Facilitates in vitro fluorescent labeling of proteins. | Used in the synthesis and in vitro application of L-Anap probes. | caymanchem.com |

| Naphthalene Dialdehydes | Reacts with specific biothiols to produce a fluorescent signal. | Detecting and imaging glutathione (GSH) and homocysteine (Hcy) in HeLa cells. | nih.govthno.org |

| beta-(2-naphthyl)-D-alanine (D-Nal) | Serves as a fluorescent probe in synthetic peptides. | Studying peptide structure and penetration into lipid membranes. | nih.gov |

Utilization in Biosensor Design and Chemo-sensing Platforms

The environmentally sensitive fluorescence of this compound and its analogs makes them highly suitable for the design of chemosensors and biosensing platforms. mdpi.com A biosensor typically consists of a biological recognition element and a transducer that converts the binding event into a detectable signal. echemcom.com In this context, a peptide or protein containing this compound can act as both the recognition element and part of the signal transduction system.

When the sensor binds to its target analyte, the local environment around the naphthalene moiety changes, leading to a measurable change in fluorescence intensity or wavelength (a "turn-on," "turn-off," or ratiometric response). This principle has been widely used to create sensors for various analytes. For example, numerous chemosensors based on the naphthalene scaffold have been developed for the detection of metal ions like Al³⁺, Fe³⁺, Fe²⁺, and Hg²⁺. dntb.gov.uafrontiersin.orgresearchgate.net A dipeptidomimetic isocyanonaphthalene, for instance, functions as a highly selective "turn-on" fluorescent sensor for mercury ions. frontiersin.org

Furthermore, naphthalene-based platforms have been engineered to selectively detect biologically important molecules such as amino acids and thiols. nih.govmdpi.com The incorporation of unnatural amino acids into proteins that are then immobilized on electrode surfaces is another advanced strategy for creating reagentless electrochemical biosensors, highlighting the synergy between unnatural amino acid chemistry and sensor development. nih.govunive.it

| Sensing Platform | Target Analyte | Sensing Mechanism | Reference |

|---|---|---|---|

| Dipeptidomimetic Isocyanonaphthalene | Hg²⁺ | Hg²⁺-mediated conversion of isocyano to amino group causes >500-fold fluorescence enhancement. | frontiersin.org |

| Naphthalene Dialdehyde Probes | Glutathione (GSH), Cysteine (Cys), Homocysteine (Hcy) | Reaction with thiols leads to changes in absorbance and fluorescence emission. | nih.gov |

| Salamo-type Naphthalene Complex | Al³⁺, Fe³⁺ | Ion binding switches off photoinduced electron transfer (PET), causing fluorescence to "turn on". | mdpi.comdntb.gov.ua |

| 2-hydroxy-1-naphthaldehyde derivative | Fe²⁺ | Selective binding of Fe²⁺ in aqueous media results in a detectable signal. | researchgate.net |

Incorporation into Bio-Inspired Materials and Supramolecular Structures

Bio-inspired materials science aims to create novel materials by mimicking the self-assembly principles found in nature. nih.govbioinspiredmaterials.com Amino acids and peptides are fundamental building blocks in this field due to their ability to form ordered structures through noncovalent interactions. nih.gov The incorporation of unnatural amino acids like this compound can introduce new functionalities and drive the formation of unique supramolecular assemblies. nih.gov

A key feature of the naphthalene group is its large, hydrophobic, and aromatic nature, which promotes strong π-π stacking interactions. These interactions, along with hydrogen bonds and hydrophobic forces, are the primary drivers of molecular self-assembly. nih.gov Research has shown that introducing a naphthalene-containing amino acid, 3-(2-naphthyl)-alanine (Nal), into a conjugate of a nucleobase, saccharide, and dipeptide can transform it into a hydrogelator. nih.gov The resulting molecule self-assembles in water to form a supramolecular hydrogel, a soft material with a wide range of potential applications. nih.gov In contrast, the same conjugate without the Nal residue fails to form a gel, demonstrating the critical role of the naphthalene moiety in directing the assembly. nih.gov

This strategy of using aromatic interactions to guide the formation of ordered structures is a cornerstone of peptide-based supramolecular chemistry. ub.edu These self-assembling systems can create nano-fibers, ribbons, and macroscopic gels, which are being explored for applications in tissue engineering and drug delivery. nih.gov

| Compound | Composition | Hydrogelation Ability | Key Structural Feature | Reference |

|---|---|---|---|---|

| Compound 1 | Adenosine-L-Phe-L-Phe | No | Lacks strong aromatic stacking moiety for self-assembly. | nih.gov |

| Compound 2 | Adenosine-L-Phe-L-Phe-L-Nal | Yes | L-Nal provides enhanced aromatic interactions, enabling self-assembly into a hydrogel. | nih.gov |

Application in Combinatorial Chemistry Libraries for Academic Screening

Combinatorial chemistry is a powerful technique for synthesizing and screening a vast number of compounds to find new molecules with desired properties. uq.edu.au The "one-bead-one-compound" (OBOC) method, in particular, generates massive libraries where each resin bead is coated with a unique chemical entity. nih.gov A major challenge in this field is the rapid identification of the chemical structure on a "hit" bead after a successful screening assay.

Fluorescent amino acids, including derivatives of this compound, offer elegant solutions to this challenge. Their incorporation into combinatorial libraries serves two primary purposes:

Direct Reporting: The fluorescent amino acid can act as a built-in reporter. If a library of peptides containing the probe is screened against a target protein, a binding event could alter the fluorescence of the "hit" compound, allowing for immediate detection without the need for additional labels.

Library Encoding: In more complex systems, fluorescent molecules are used to create a barcode for each bead. acs.org In a "split-and-mix" synthesis, every time a new amino acid is added to the growing peptide chain on the beads, a corresponding fluorescent tag can also be attached. uq.edu.au This creates a unique fluorescent signature for each bead that encodes the identity of the compound it carries, which can be decoded rapidly using fluorescence microscopy. acs.org OBOC libraries are particularly amenable to this, as they permit the inclusion of non-standard components like fluorescent dyes and unnatural amino acids. nih.gov

Role as a Model Compound for Studying Amino Acid Folding and Recognition

Understanding how proteins fold into their unique three-dimensional structures and how they recognize and bind to other molecules is a fundamental goal in biochemistry. khanacademy.org this compound serves as an excellent model compound for these studies because its naphthalene moiety acts as a sensitive spectroscopic reporter of its local environment.

By strategically placing this fluorescent amino acid within a peptide sequence, researchers can monitor folding and binding events in real-time. nih.gov For example, as a peptide folds, the naphthalene probe may move from a water-exposed environment to a hydrophobic core, causing a shift in its fluorescence spectrum that can be used to track the folding process. mdpi.com This approach provides insights into the kinetics and thermodynamics of folding pathways.

Similarly, this probe is invaluable for studying molecular recognition. Studies have used related naphthalene-containing amino acids to investigate how peptides interact with and penetrate cell membranes, revealing that deeper penetration into the lipid bilayer core correlates with higher receptor affinity. nih.gov In another example, conjugates of naphthalene diimide and amino acids were used to probe the binding and recognition of different DNA and RNA structures, with the naphthalene group's spectroscopic signals reporting on the binding mode and orientation. beilstein-journals.org This method provides a powerful, non-destructive way to dissect the specific interactions that govern the recognition between biomolecules. nih.govplos.org

Future Directions and Emerging Research Avenues for 3 2 Naphthalenylamino Alanine

Exploration of Advanced Bioconjugation Methodologies

Current research is focused on moving beyond traditional methods to more specific and efficient techniques. americanpharmaceuticalreview.com One promising approach is the use of genetic code expansion (GCE), which allows for the site-specific incorporation of unnatural amino acids like 3-(2-naphthalenylamino)alanine into proteins. americanpharmaceuticalreview.comnih.gov This technique offers precise control over the location of the amino acid, enabling "click-on" reactions with other molecules. americanpharmaceuticalreview.com The development of novel chemical and enzymatic methods, as well as advanced crosslinking strategies, will further enhance the versatility of this compound in creating targeted therapeutics and diagnostic tools. nih.govbeilstein-journals.org

| Bioconjugation Technique | Description | Potential Advantage for this compound |

| Genetic Code Expansion (GCE) | Manipulates the cell's translational machinery to incorporate unnatural amino acids at specific sites in a protein. americanpharmaceuticalreview.com | Enables precise, site-specific attachment of payloads or imaging agents. americanpharmaceuticalreview.com |

| Click Chemistry | A class of rapid, high-yield, and specific reactions for joining molecular building blocks. | Offers efficient and clean ligation to other molecules with minimal side reactions. |

| Photo-activated Ligation (PAL) | Uses light to trigger covalent bond formation between molecules. beilstein-journals.org | Provides temporal and spatial control over the conjugation process. beilstein-journals.org |

| Enzymatic Ligation | Employs enzymes to catalyze the formation of a bond between the amino acid and another molecule. | Offers high specificity and mild reaction conditions, preserving protein function. nih.gov |

Integration into Synthetic Biology and Artificial Protein Design

Synthetic biology aims to design and construct new biological parts, devices, and systems. tigem.it The incorporation of this compound into this field opens up exciting possibilities for creating artificial proteins with novel functions. By expanding the genetic code to include this and other non-canonical amino acids (ncAAs), researchers can move beyond the 20 standard amino acids and engineer proteins with tailored properties. nih.govresearchgate.net

The unique characteristics of this compound, such as its hydrophobicity, can be harnessed to study and manipulate protein structure and function. Its integration can lead to the development of proteins with enhanced stability, novel catalytic activities, or the ability to act as biosensors. tigem.it The field is evolving from simply "tinkering" with existing proteins to a more sophisticated, computer-aided design approach, where the properties of amino acids like this compound can be computationally modeled and predicted. tigem.it

Development of Novel Analytical Tools Based on its Unique Properties

The intrinsic properties of this compound make it a candidate for the development of new analytical tools. While the parent compound, 3-(2-naphthyl)-L-alanine, lacks fluorescence, derivatives can be designed to act as fluorescent probes. For example, the related compound 3-[(6-acetyl-2-naphthalenyl)amino]alanine (B1141416) (Anap) is a fluorescent ncAA used to study protein dynamics and for specific labeling of biomolecules. nih.gov

Future research could focus on synthesizing novel derivatives of this compound with enhanced fluorescent properties, such as increased quantum yield or sensitivity to specific environmental changes. These probes could be used in a variety of applications, including:

Fluorescence Microscopy: To visualize the localization and trafficking of proteins within living cells. sigmaaldrich.com

FRET (Förster Resonance Energy Transfer) and BRET (Bioluminescence Resonance Energy Transfer): To study protein-protein interactions and conformational changes in real-time. acs.org

Biosensors: To detect the presence of specific ions, small molecules, or changes in the cellular environment.

The development of such tools would provide researchers with powerful new ways to investigate complex biological processes at the molecular level.

Investigations into Environmental Interactions and Bioremediation Potential

The increasing presence of xenobiotics and other pollutants in the environment is a major global concern. nih.gov Bioremediation, which uses biological agents like microorganisms to clean up contaminated sites, is a promising and environmentally friendly approach. nih.govfrontiersin.org

Future research into this compound could explore its environmental fate and potential role in bioremediation. While the compound itself is not a known pollutant, understanding its interactions with microorganisms and its degradation pathways is important. Furthermore, the principles used to engineer organisms for the bioremediation of other aromatic compounds, such as naphthalene (B1677914) and toluene, could potentially be adapted. nih.gov Genetically modified organisms could be designed to utilize or degrade compounds structurally related to this compound. nih.gov Research in this area could involve:

Screening for microorganisms capable of metabolizing this compound.

Identifying the enzymatic pathways involved in its degradation.

Using synthetic biology approaches to engineer microorganisms with enhanced bioremediation capabilities for related aromatic pollutants. nih.gov

Harnessing Advanced Computational Methods for Predictive Design and Discovery

The integration of advanced computational methods is revolutionizing protein engineering and drug discovery. numberanalytics.com These tools can be used to predict the structure, function, and properties of novel proteins and small molecules, significantly reducing the time and cost of research and development. chinadaily.com.cn

In the context of this compound, computational methods can be applied in several ways:

Predictive Design of Novel Derivatives: Algorithms can be used to design new derivatives of this compound with specific desired properties, such as enhanced fluorescence or improved binding affinity to a target protein. numberanalytics.commdpi.com

Molecular Docking and Dynamics Simulations: These techniques can be used to model the interactions of this compound-containing peptides and proteins with their biological targets, providing insights into their mechanism of action. acs.orgmdpi.com

Machine Learning and AI: AI-powered models, such as AlphaFold, can predict the three-dimensional structure of proteins containing this unnatural amino acid with high accuracy, guiding the design of novel proteins with specific functions. numberanalytics.comtechnologynetworks.com

By combining computational predictions with experimental validation, researchers can accelerate the discovery and development of new molecules and materials based on the unique properties of this compound.

Q & A

Q. Q1. What are the key structural features and synthetic routes for 3-(2-Naphthalenylamino)alanine?

Methodological Answer: this compound is a non-natural amino acid derivative characterized by a naphthalene group attached to the β-carbon of alanine. Its synthesis typically involves:

- Route 1 : Coupling β-alanine with 2-naphthylamine via carbodiimide-mediated amidation .

- Route 2 : Enzymatic resolution of racemic mixtures to isolate the desired enantiomer (e.g., D- or L-form) .

Key structural validation includes nuclear magnetic resonance (NMR) for stereochemical confirmation and high-performance liquid chromatography (HPLC) for purity assessment (≥95% as per commercial standards) .

Q. Q2. How is this compound characterized in terms of physicochemical properties?

Methodological Answer:

- Molecular Formula : C₁₃H₁₃NO₂ (MW: 215.25 g/mol) .

- Spectral Data :

- Solubility : Limited in aqueous buffers but soluble in DMSO or DMF for experimental use .

Advanced Research Questions

Q. Q3. How does the incorporation of this compound into peptides affect their structural stability and functional properties?

Methodological Answer:

- Peptide Design : The bulky naphthyl group introduces steric hindrance, stabilizing α-helical or β-sheet conformations in model peptides. Use solid-phase peptide synthesis (SPPS) with Fmoc-protected derivatives .

- Functional Impact :

Q. Q4. What experimental strategies mitigate challenges in synthesizing high-purity this compound?

Methodological Answer:

- Purification : Reverse-phase HPLC with C18 columns (gradient: 0.1% TFA in acetonitrile/water) resolves enantiomeric impurities .

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) confirm stability; store at 2–8°C in inert atmospheres to prevent oxidation .

- Contamination Control : LC-MS monitors byproducts (e.g., deaminated derivatives) during synthesis .

Data Contradictions and Mechanistic Insights

Q. Q5. How do discrepancies in reported bioactivity of this compound-containing peptides arise, and how can they be resolved?

Methodological Answer:

- Source of Variability :

- Resolution :

Application-Driven Methodologies

Q. Q6. What role does this compound play in studying protein-nucleic acid interactions?

Methodological Answer:

Q. Q7. How is this compound used to engineer microbial systems for non-canonical amino acid incorporation?

Methodological Answer:

- E. coli Expression : Use orthogonal tRNA/aminoacyl-tRNA synthetase pairs to incorporate the derivative into recombinant proteins. Validate via:

Analytical and Safety Considerations

Q. Q8. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.